molecular formula C11H11F3N2O2 B1392946 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-40-5

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392946
CAS No.: 1261365-40-5
M. Wt: 260.21 g/mol
InChI Key: WJIYSKYEYSCWQE-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C11H11F3N2O2 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting the metabolic pathways and overall biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the trifluoromethyl group contributes to the compound’s stability, reducing its degradation rate and prolonging its activity . Prolonged exposure to the compound can lead to cumulative effects, such as changes in cellular metabolism and gene expression, which may have long-term implications.

Properties

IUPAC Name

4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-17-10(18-2)8-6-3-4-15-9(6)16-5-7(8)11(12,13)14/h3-5,10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIYSKYEYSCWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679107
Record name 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-40-5
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(dimethoxymethyl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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